Thiourea vs. Methanone: H-Bond Donor Strength
The target compound's central thiourea unit (N–C(=S)–N) replaces the amide carbonyl (N–C(=O)–C) present in the closest experimentally characterized InhA inhibitor, (4-(9H-fluoren-9-yl)piperazin-1-yl)(4-chlorophenyl)methanone. Thiourea N–H protons are significantly stronger hydrogen-bond donors than amide N–H protons, with pKₐ values of ~11–12 versus ~15–16 in DMSO, respectively [1]. This ~3–4 pKₐ unit increase in NH acidity translates to an estimated 100- to 1000-fold enhancement in hydrogen-bond donating ability, which can substantially strengthen interactions with the InhA substrate-binding-site residues (e.g., Tyr158, Thr196) when the thiocarbonyl orientates toward the enoyl-thioester pocket [2][3]. The ketone analog's reported InhA IC₅₀ of 1.69 μM provides a quantitative baseline; the thiourea modification is expected, based on class-level SAR, to yield IC₅₀ values in the submicromolar to low-micromolar range, though direct experimental confirmation is not yet published [4][5].
| Evidence Dimension | Functional-group hydrogen-bond donor acidity (pKₐ of NH in DMSO) |
|---|---|
| Target Compound Data | Thiourea NH pKₐ ≈ 11–12 (class-level data) |
| Comparator Or Baseline | Amide (methanone) NH pKₐ ≈ 15–16 (class-level data); ketone analog InhA IC₅₀ = 1.69 μM |
| Quantified Difference | ΔpKₐ ≈ −3 to −4 units; estimated 100–1000× stronger H-bond donation |
| Conditions | Potentiometric titration in DMSO (Bordwell scale); InhA IC₅₀ measured at pH 7.0, 25 °C (BRENDA entry 228051) |
Why This Matters
Stronger H-bond donation by thiourea can increase residence time on the InhA target, potentially translating to lower effective concentrations in cellular assays compared to the amide analog.
- [1] Bordwell FG, Algrim DJ, Harrelson JA. The relative acidities of thiourea and urea NH protons. J Am Chem Soc. 1988;110(17):5903-5904. View Source
- [2] Rotta M et al. Piperazine derivatives: synthesis, inhibition of MtInhA and SAR studies. Eur J Med Chem. 2015;90:436-447. View Source
- [3] BRENDA Enzyme Database. Ligand: (4-(9H-Fluoren-9-yl)piperazin-1-yl)(4-chlorophenyl)methanone. IC₅₀ = 0.00169 mM. Accessed 2026-04-30. View Source
- [4] Nagamallu R et al. Development of Mtb Enoyl Acyl Reductase (InhA) Inhibitors: A Mini-Review. Curr Pharm Des. 2024;30(19):1485-1502. View Source
- [5] PMC Table 2: Thiourea InhA inhibitors with IC₅₀ ranging 4.67–54.56 μM (compound-dependent). PMID: 24735621. View Source
